molecular formula C24H18O3 B11404245 5,6,9-trimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

5,6,9-trimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11404245
M. Wt: 354.4 g/mol
InChI Key: HBEYEJJLQRGQID-UHFFFAOYSA-N
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Description

5,6,9-Trimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a fused ring system that includes a furan and a chromenone moiety, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,9-trimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques. The process usually starts with the preparation of key intermediates, followed by their cyclization and functionalization. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5,6,9-Trimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

5,6,9-Trimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: This compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5,6,9-trimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
  • 5,6,8-Trimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one
  • 5,6,9-Trimethyl-3-(1-naphthyl)-7H-furo[3,2-g]chromen-7-one

Uniqueness

5,6,9-Trimethyl-3-(2-naphthyl)-7H-furo[3,2-g]chromen-7-one is unique due to its specific substitution pattern and the presence of a naphthyl group at the 3-position

Properties

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

5,6,9-trimethyl-3-naphthalen-2-ylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C24H18O3/c1-13-14(2)24(25)27-23-15(3)22-20(11-19(13)23)21(12-26-22)18-9-8-16-6-4-5-7-17(16)10-18/h4-12H,1-3H3

InChI Key

HBEYEJJLQRGQID-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC5=CC=CC=C5C=C4)C)C

Origin of Product

United States

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